molecular formula C17H11F3N3NaO3S B12783485 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt CAS No. 72207-97-7

2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt

Cat. No.: B12783485
CAS No.: 72207-97-7
M. Wt: 417.3 g/mol
InChI Key: GMHDQBFLKBOUMJ-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, sulfonic acid group, amino group, and an azo linkage to a trifluoromethyl-substituted phenyl ring. It is commonly used in dye chemistry due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt typically involves several steps:

    Diazotization: The process begins with the diazotization of 2-(trifluoromethyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Sulfonation can be achieved using sulfuric acid or oleum, while desulfonation might require strong bases like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Various sulfonated or desulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a dye intermediate. Its ability to form stable azo bonds makes it valuable in the synthesis of various azo dyes.

Biology

In biological research, it can be used as a staining agent due to its strong color properties. It helps in visualizing cellular components under a microscope.

Medicine

While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, it is used in the production of dyes for textiles, leather, and paper. Its stability and vibrant color make it a preferred choice for high-quality dyes.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The trifluoromethyl group enhances its stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group increases its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 6-amino-5-((4-chlorophenyl)azo)-, monosodium salt
  • 2-Naphthalenesulfonic acid, 6-amino-5-((2-methylphenyl)azo)-, monosodium salt

Uniqueness

Compared to similar compounds, 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s stability and lipophilicity, making it more effective in various applications, especially in dye chemistry and biological staining.

Properties

CAS No.

72207-97-7

Molecular Formula

C17H11F3N3NaO3S

Molecular Weight

417.3 g/mol

IUPAC Name

sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1

InChI Key

GMHDQBFLKBOUMJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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